Bienvenue dans la boutique en ligne BenchChem!

9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Purine nucleoside phosphorylase Enzyme inhibition Purine salvage

9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-82-4) is a synthetically derived purine-6-carboxamide that belongs to the 8,9-dihydro-7H-purine-6-carboxamide structural class. This compound is reported to act as an inhibitor of purine nucleoside phosphorylase (PNP; EC 2.4.2.1), a key enzyme in the purine salvage pathway.

Molecular Formula C18H14N6O3
Molecular Weight 362.349
CAS No. 900010-82-4
Cat. No. B2365547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS900010-82-4
Molecular FormulaC18H14N6O3
Molecular Weight362.349
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4
InChIInChI=1S/C18H14N6O3/c1-27-12-6-2-5-11(8-12)24-17-14(22-18(24)26)13(15(19)25)21-16(23-17)10-4-3-7-20-9-10/h2-9H,1H3,(H2,19,25)(H,22,26)
InChIKeyOTFYFHCEIKXSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-82-4): PNP Inhibitor Chemotype for Research Procurement


9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-82-4) is a synthetically derived purine-6-carboxamide that belongs to the 8,9-dihydro-7H-purine-6-carboxamide structural class . This compound is reported to act as an inhibitor of purine nucleoside phosphorylase (PNP; EC 2.4.2.1), a key enzyme in the purine salvage pathway [1]. Its structure features a 3-methoxyphenyl substituent at the N9 position and a pyridin-3-yl group at the C2 position of the purine core, along with a primary carboxamide at C6 . Users should be aware that some non-authoritative sources have incorrectly conflated this compound with mocetinostat (an HDAC inhibitor bearing a benzamide pharmacophore), a misattribution that has no structural or mechanistic basis [2].

Procurement Risk for 9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide: Why In-Class Purine-6-Carboxamides Are Not Interchangeable


The 8,9-dihydro-7H-purine-6-carboxamide scaffold exhibits widely divergent target engagement and potency profiles depending upon the substituents at the N9 and C2 positions [1]. For example, the 2-(4-chlorophenyl) analog (CAS 899741-83-4) and the 2-(2-nitrophenyl) analog (CAS 900010-55-1) differ by a single substituent yet are reported in distinct functional contexts (antibacterial vs. receptor modulation) [2]. Even within PNP inhibition, the quantitative IC50 can span more than 50-fold across close structural neighbors; a comparator purine-6-carboxamide with a pyrimidinone side chain achieved an IC50 of 338 nM against human PNP [3], whereas the target compound is reported with an IC50 of approximately 1330 nM for PNP [4]. Substituting one 8,9-dihydro-7H-purine-6-carboxamide for another without verifying the identity and purity of the 2-pyridin-3-yl and N9-(3-methoxyphenyl) substitution pattern risks selecting a compound with an entirely different target profile, thereby invalidating experimental results [1]. Furthermore, the documented mislabeling of this chemotype as mocetinostat underscores the procurement hazard of relying on unverified catalog cross-references .

Quantitative Differentiation Evidence: 9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide vs. Comparator Purine-6-Carboxamides and PNP Inhibitors


PNP Inhibition Potency of the Target Compound vs. a Structurally Related Purine-6-Carboxamide PNP Inhibitor (CHEMBL5401356)

The target compound is a purine-6-carboxamide inhibitor of PNP. For the putative BindingDB entry (BDBM50404028), an IC50 of 1,330 nM was determined via radiometric [8-14C]-inosine conversion assay [1]. A comparator purine-6-carboxamide CHEMBL5401356, which presents a different side chain, recorded an IC50 of 338 nM against human PNP in a fluorescence-based microplate reader assay [2]. This represents an approximately 4-fold difference in potency. However, extreme caution is warranted: the SMILES and InChIKey in the BindingDB entry BDBM50404028 do not correspond to the structure of 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide, indicating that the quantitative IC50 value of 1,330 nM may be attributed to a misassigned or structurally distinct ligand [1].

Purine nucleoside phosphorylase Enzyme inhibition Purine salvage

PNP Enzyme Affinity (Ki) of Target Compound vs. Natural Substrate Guanine

A competitive inhibition Ki value of 290,000 nM (290 µM) was recorded against human erythrocyte PNP for the compound associated with BDBM50404028, using guanosine phosphorolysis as the readout [1]. This Ki is approximately three orders of magnitude weaker than the Km of ~30 µM reported for guanosine as a natural substrate [2], indicating that the compound acts as a weak competitive ligand. The Clinical candidate forodesine (BCX-1777) exhibits a Ki < 100 nM, underlining the substantially lower affinity of this compound. Again, the structural misassignment in the BindingDB entry means that this Ki cannot be confidently attributed to the target compound without further experimental confirmation [1].

Enzyme kinetics Binding affinity Competitive inhibition

Target Selectivity: PNP Inhibition vs. Other Purine-Binding Enzyme Classes Indicated by the 8,9-Dihydro-7H-Purine-6-Carboxamide Scaffold

The 8,9-dihydro-7H-purine-6-carboxamide chemotype has been patented as part of a series of heteroaryl compounds claimed to inhibit kinase pathways, including protein kinases relevant to cancer and inflammation [1]. No experimental kinase inhibition data are available for the specific 2-pyridin-3-yl, N9-(3-methoxyphenyl) substitution pattern. Conversely, a closely related analog, 2-(2-methoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (BDBM38410), showed 17,200 nM EC50 against a yeast multidrug efflux pump, unrelated to PNP [2]. This suggests that subtle substituent changes shift the target landscape from PNP to transporters or decarboxylases, reinforcing that class-level target assumptions are unreliable [2].

Selectivity profiling Kinase inhibition Off-target activity

Chemical Identity and Purity Verification Risk Due to Cross-Vendor Misannotation

Multiple vendor product pages have conflated CAS 900010-82-4 with mocetinostat (MGCD0103; CAS 726169-73-9), a structurally unrelated benzamide HDAC inhibitor [1]. Mocetinostat has a molecular formula of C23H20N6O, compared to C18H14N6O3 for the target compound, meaning the two molecules differ by C5H6O2 and possess entirely distinct pharmacophores [2]. The incorrect annotation propagates across databases, creating a procurement hazard where a researcher ordering by CAS number may receive a product of uncertain identity. No authoritative analytical data (NMR, HPLC purity, mass spectrum) specific to CAS 900010-82-4 were identified in public repositories or vendor certificates of analysis from non-prohibited sources.

Quality control Structural verification Procurement integrity

High-Confidence Application Scenarios for 9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-82-4) Based on Available Evidence


Biochemical Probe for Purine Nucleoside Phosphorylase Enzyme Assays (After Identity Re-Verification)

If independent NMR and HRMS analysis confirms the structure, this compound may serve as a low-affinity competitive PNP inhibitor (putative IC50 ~1.3 µM, Ki ~290 µM) in in vitro enzymology experiments [1]. Its weak affinity makes it suitable as a reference ligand for assay development, or as a starting scaffold for structure-activity relationship (SAR) studies aiming to improve PNP potency. The compound should be benchmarked against a well-characterized PNP inhibitor such as forodesine (Ki < 100 nM) to contextualize its activity [2].

Synthetic Intermediate in 2,9-Disubstituted Purine-6-Carboxamide Medicinal Chemistry Programs

The 2-pyridin-3-yl and N9-(3-methoxyphenyl) substitution pattern represents a specific vector combination that has been explored in patent literature for kinase inhibition [3]. Researchers engaged in kinase inhibitor optimization or purine-based probe design may use this compound as a late-stage intermediate or as a reference compound in parallel SAR series. The catalyst-free synthetic methodology recently published for 2,9-disubstituted purine-6-carboxamides provides an accessible synthetic framework for generating analogs from this core [4].

Negative Control or Selectivity Counter-Screen in PNP-Targeted Drug Discovery

Given its micromolar Ki, this compound is unlikely to achieve substantial target engagement in cellular or in vivo models without further optimization. Consequently, it may find utility as a weak-binding control compound in PNP inhibitor screening campaigns, enabling researchers to differentiate between specific active-site inhibition and non-specific assay interference [1]. Its distinct chemotype (purine-6-carboxamide) compared to transition-state analog PNP inhibitors (e.g., immucillins) also makes it valuable for evaluating scaffold-specific artifacts in high-throughput screening [2].

Procurement Quality Control: Benchmark Compound for Supply Chain Integrity Assessment

The documented misannotation of CAS 900010-82-4 as mocetinostat in vendor listings makes this compound a useful case study for evaluating supplier quality control rigor. A procurement workflow that includes requesting lot-specific NMR, HPLC, and HRMS data from the vendor and comparing the results against the expected molecular formula (C18H14N6O3, MW 362.35) can serve as a quality gate. Suppliers that demonstrate awareness of and can resolve the mocetinostat conflation issue differentiate themselves as reliable partners for research chemical procurement.

Quote Request

Request a Quote for 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.